Isonitrosoacetone

Description

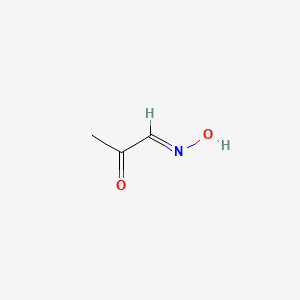

Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-hydroxyiminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073162 | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 17280-41-0, 31915-82-9 | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonitrosoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-oxo-, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONITROSOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isonitrosoacetone from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isonitrosoacetone, a valuable building block in organic synthesis, with a specific focus on its preparation from ethyl acetoacetate. This document details the underlying chemical principles, experimental procedures, and characterization data to support research and development in the pharmaceutical and chemical industries.

Core Synthesis Pathway

The synthesis of this compound from ethyl acetoacetate is a two-step process. The first step involves the hydrolysis of the ethyl ester group of ethyl acetoacetate to yield acetoacetic acid, which is unstable and readily decarboxylates to acetone. However, under the reaction conditions for the subsequent step, the intermediate acetoacetate ion is subjected to nitrosation. The second step is the nitrosation of the active methylene group of the in-situ generated acetoacetate or its decarboxylation product, acetone, using a nitrosating agent, typically formed from sodium nitrite and an acid. This reaction yields the desired product, this compound, also known as 2-oxopropanal 1-oxime.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Ethyl acetoacetate | |

| Key Reagents | Potassium hydroxide, Sodium nitrite, Sulfuric acid | |

| Reaction Time | ~26 hours | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reported Yield | 79.0% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molecular Weight | 87.08 g/mol | [1] |

| Melting Point | 69 °C | |

| pKa | 8.39 | |

| Appearance | White solid | |

| ¹H NMR | Data available in spectral databases | [1] |

| ¹³C NMR | Data available in spectral databases | [1] |

| IR Spectroscopy | Characteristic peaks for C=O, C=N, and O-H stretching | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from ethyl acetoacetate.

Materials and Equipment:

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 50% solution

-

Water

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

1000 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware for extraction and filtration

Procedure:

Stage 1: Hydrolysis of Ethyl Acetoacetate

-

In a 1000 mL three-necked flask equipped with a magnetic stirrer, add potassium hydroxide (58.35 g, 1.04 mol) and 585 mL of water.

-

Cool the mixture to 0 °C using an ice bath.

-

To the cooled solution, add ethyl acetoacetate (103.61 g, 0.892 mol).

-

Allow the reaction mixture to stir at room temperature for 24 hours.

Stage 2: Nitrosation

-

After 24 hours, cool the reaction mixture back down to 0 °C in an ice bath.

-

Add sodium nitrite (71.76 g, 1.04 mol) to the reaction mixture while maintaining the temperature at 0 °C.

-

Slowly add a 50% solution of sulfuric acid dropwise until the pH of the mixture reaches 4-5. A large amount of gas will be evolved during this process, and a white precipitate will form.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

Work-up and Purification:

-

Adjust the pH of the reaction mixture to 9-10 by adding a 35% solution of sodium hydroxide.

-

Add 100 mL of toluene to the mixture and perform a liquid-liquid extraction to separate the organic and aqueous phases.

-

Separate the aqueous phase and adjust its pH to 5-6 with a 50% sulfuric acid solution.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound as a white solid.

-

The reported yield of the crude product is approximately 61.3 g (79%). Further purification can be achieved by recrystallization from a suitable solvent system if required.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from ethyl acetoacetate to this compound.

Caption: Synthesis of this compound from ethyl acetoacetate.

Experimental Workflow

This diagram outlines the sequential steps of the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isonitrosoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a versatile organic compound with significant applications in coordination chemistry and as a precursor in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties. Quantitative data are systematically presented, and detailed experimental protocols for its synthesis are outlined. Furthermore, key chemical transformations, including its synthesis and tautomeric equilibrium, are visually represented to facilitate a deeper understanding of its behavior.

Physical Properties

This compound is a crystalline solid at room temperature.[1][2] It is freely soluble in water and ether, moderately soluble in warm chloroform, benzene, and carbon tetrachloride, and practically insoluble in petroleum ether.[3] It is known to sublime easily, forming shiny needles, and is volatile with steam.[3]

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | C₃H₅NO₂ | [1][2][4][5][6] |

| Molecular Weight | 87.08 g/mol | [1][3][4][5] |

| Melting Point | 69 °C | [3][4][5][6] |

| Boiling Point | 193 °C at 760 mmHg | [5][6] |

| Density | 1.1 g/cm³ | [5][6] |

| Appearance | Leaflets or solid powder | [2][3] |

| pKa (25 °C) | 8.3 - 8.39 | [3][7][8] |

| LogP | 0.34 | [4] |

| XLogP3 | 0.4 | [1][4] |

| Flash Point | 70.6 °C | [5][6] |

| Refractive Index | 1.445 | [5] |

Chemical Properties and Reactions

This compound exhibits a range of chemical behaviors stemming from its oxime and ketone functional groups. It is faintly acidic and dissolves in alkalis to form yellow solutions.[3]

Tautomerism

A key feature of this compound is its existence in tautomeric forms. The primary equilibrium is between the keto-oxime form and the enol-oxime form. This keto-enol tautomerism is fundamental to its reactivity.

Caption: Keto-enol tautomerism of this compound.

Synthesis

The most common method for the synthesis of this compound is the nitrosation of acetone. This reaction involves the electrophilic attack of a nitrosating agent on the enol tautomer of acetone.

Caption: Synthesis of this compound from acetone.

Transition Metal Complexation

This compound readily forms stable complexes with various transition metals, such as copper and nickel.[4] The coordination typically occurs through the nitrogen atom of the oxime group, and the resulting complexes can adopt different geometries, including square-planar or octahedral, depending on the metal and reaction conditions.[4]

Spectral Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands. A strong, sharp band around 3570 cm⁻¹ is attributed to the free O-H stretching of the oxime group, while a broad band around 3330 cm⁻¹ corresponds to the hydrogen-bonded O-H stretching, with its intensity increasing with concentration.[9] The C=O stretching vibration is observed in the range of 1705-1725 cm⁻¹, and the C=N stretching appears around 1640-1690 cm⁻¹.[9] An absorption band between 972-990 cm⁻¹ is also noted.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are available for this compound.[1] While detailed peak assignments and coupling constants are not extensively reported in the readily available literature, the spectra are consistent with the compound's structure.

Experimental Protocols

Synthesis of this compound from Acetone

This protocol is based on the nitrosation of acetone using sodium nitrite in an acidic medium.

Materials:

-

Acetone

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A solution of acetone in acetic acid is prepared and cooled to 0 °C in an ice bath with continuous stirring.

-

A solution of sodium nitrite in water is then added dropwise to the cooled acetone solution, ensuring the temperature remains at 0 °C.[3]

-

After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.

-

The resulting product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or carbon tetrachloride.[3]

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] For storage, it should be kept in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[2]

References

- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound [drugfuture.com]

- 4. Buy this compound | 31915-82-9 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. Page loading... [guidechem.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Isonitrosoacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isonitrosoacetone, a versatile organic compound with significant applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is an organic compound classified as an oxime.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 306-44-5 .[2][3][4][5][6] Other registered CAS numbers include 17280-41-0 and 31915-82-9.[1][3]

The compound is known by a variety of synonyms, reflecting its structure and historical nomenclature. These include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₅NO₂[1][3][4] |

| Molecular Weight | 87.08 g/mol [1][3] |

| Melting Point | 69 °C[1][4] |

| Boiling Point | 193 °C at 760 mmHg[4] |

| Density | 1.1 g/cm³[4] |

| Flash Point | 70.6 °C[4] |

| pKa | 8.39 at 25 °C[5][6] |

| Appearance | Solid leaflets[2][6] |

| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether.[6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis from Acetone and Sodium Nitrite

This method involves the reaction of acetone with sodium nitrite in an acidic medium.

-

Materials: Acetone, Sodium Nitrite (NaNO₂), Acetic Acid.

-

Procedure:

-

Dissolve acetone in acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled acetone solution with constant stirring.

-

Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.

-

The this compound product can then be isolated and purified, often by crystallization.[6]

-

Protocol 2: Synthesis from Acetone and Methyl Nitrite

This alternative synthesis route utilizes methyl nitrite in the presence of hydrochloric acid.

-

Materials: Acetone, Methyl Nitrite (CH₃NO), Ether, Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare a solution of acetone in ether.

-

Bubble methyl nitrite gas through the solution.

-

The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.

-

The this compound product is formed and can be isolated from the reaction mixture.[6]

-

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification and characterization of this compound in a laboratory setting.

Caption: Workflow for the synthesis and identification of this compound.

Applications in Research and Development

This compound is a compound of interest in several areas of scientific research:

-

Acetylcholinesterase Reactivator: It has been studied for its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates, suggesting potential as a therapeutic agent for nerve agent poisoning.[1]

-

Organic Synthesis: Due to its reactive functional groups, it serves as a versatile building block in the synthesis of various heterocyclic compounds.[1]

-

Analytical Chemistry: Its ability to form complexes with various metal ions makes it a useful chelating agent for the separation, detection, and quantification of these ions.[1]

-

Medicinal Chemistry: Derivatives of this compound are being explored for the design of new drugs to treat conditions such as neurodegenerative diseases and cancer.[1]

References

- 1. Buy this compound | 31915-82-9 [smolecule.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [drugfuture.com]

Spectroscopic Profile of Isonitrosoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isonitrosoacetone (also known as 1-(hydroxyimino)propan-2-one), a compound of interest in various chemical and pharmaceutical research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. The guide also outlines detailed experimental protocols for obtaining this spectroscopic data and includes workflow diagrams for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | - | - | - |

| Predicted ~2.3 | Singlet | 3H | CH₃ |

| Predicted ~7.5 | Singlet | 1H | =CH |

| Predicted ~10-12 | Singlet (broad) | 1H | N-OH |

Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | - |

| Predicted ~25 | CH₃ |

| Predicted ~150 | =CH |

| Predicted ~195 | C=O |

Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3570 | Strong, Sharp | O-H stretch (free) |

| ~3330 | Broad | O-H stretch (hydrogen-bonded) |

| 3065, 2945 | Weak, Broad | C-H stretch (methyl group) |

| ~1700 | Strong | C=O stretch |

| ~1650 | Medium | C=N stretch |

| 1398 | - | O-H bend |

| - | Very Weak | C-C stretch |

Note: Some data is from a 1955 study; predicted values for C=O and C=N are based on typical ranges for α,β-unsaturated oximes.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 87.03 | - | [M]⁺ (Molecular Ion) |

| Data not explicitly found in search results | - | Fragment ions |

Note: The exact mass of the molecular ion is available from PubChem.[2] Detailed fragmentation data was not found in the search results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of acetone. One documented procedure utilizes nitrosyl chloride (NOCl) as the nitrosating agent.

Procedure:

-

A suspension of calcium carbonate in acetone is prepared in a reaction vessel equipped with a stirrer.

-

Liquid nitrosyl chloride is added to the suspension at a controlled temperature, typically between 17-20°C, with continuous stirring over several hours.

-

Upon completion of the reaction, the residual insoluble solids are removed by filtration.

-

The filtrate, containing the crude this compound, is then evaporated to dryness under reduced pressure at room temperature.

-

The crude product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

-

Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of 0-14 ppm is typically sufficient.

-

Referencing: The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).

-

Pulse Program: A standard proton-decoupled pulse program.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0-220 ppm is appropriate.

-

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Mull Technique):

-

Grind a small amount of solid this compound with a few drops of a mulling agent (e.g., Nujol) in an agate mortar and pestle until a smooth paste is formed.

-

Spread a thin, even layer of the mull between two salt plates (e.g., KBr or NaCl).

FTIR Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Mode: Transmittance.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetone).

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Mass Spectrum Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Range: A scan range of m/z 10-200 is generally sufficient to observe the molecular ion and key fragments.

-

Inlet System: Direct insertion probe or GC inlet.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound via nitrosation of acetone.

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on Tautomerism in Isonitrosoacetone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules.[1][2][3] This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in isonitrosoacetone and its structural isomers. This compound, also known as 2-oxopropanal 1-oxime, is a key example of a molecule exhibiting nitroso-oxime and keto-enol tautomerism.[4] A thorough understanding of its tautomeric behavior is crucial for applications in medicinal chemistry, drug development, and material science, where specific tautomeric forms can dictate biological efficacy and material properties.[5] This guide will delve into the structural aspects of this compound and its isomers, present quantitative data on their tautomeric equilibria, detail experimental protocols for their study, and provide visualizations of the underlying chemical relationships.

Tautomeric Forms of this compound and Its Isomers

This compound (C₃H₅NO₂) can exist in several tautomeric forms. The primary equilibrium is the nitroso-oxime tautomerism, with the oxime form being generally more stable. Additionally, keto-enol tautomerism is possible. The main isomers of this compound include 1-nitroso-2-propanone and methylglyoxal.

-

This compound (2-Oxopropanal 1-oxime): This is the most common and stable form. It exists as a dynamic equilibrium between the E and Z isomers of the oxime and its nitroso tautomer.

-

1-Nitroso-2-propanone: An isomer of this compound where the nitroso group is attached to the terminal carbon. This compound also exhibits nitroso-oxime tautomerism.

-

Methylglyoxal (Pyruvaldehyde): This isomer is a highly reactive dicarbonyl compound and can exist in equilibrium with its enol form.[6]

The tautomeric equilibria are significantly influenced by factors such as solvent polarity, temperature, and pH.[5]

Below is a diagram illustrating the principal tautomeric equilibria for this compound.

Quantitative Analysis of Tautomeric Equilibria

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for quantifying tautomeric mixtures as the chemical shifts of nuclei are sensitive to their chemical environment.[9] By integrating the signals corresponding to each tautomer, their relative concentrations and thus the equilibrium constant can be determined.[10]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Tautomers

| Tautomer | Proton | Predicted Chemical Shift (ppm) in D₂O |

|---|---|---|

| This compound (Oxime) | CH₃ | 2.3 |

| CH | 7.5 | |

| Nitrosoacetone | CH₃ | 2.2 |

| | CH₂ | 5.3 |

Note: Predicted data is based on computational models and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra in different solvents or at different temperatures.[11] Each tautomer typically exhibits a distinct absorption maximum (λmax).

Table 2: Expected UV-Vis Absorption Maxima (λmax) for α-Keto Oxime Tautomers

| Tautomer | Chromophore | Expected λmax (nm) in Hexane |

|---|---|---|

| Oxime Form | C=N-OH conjugated with C=O | ~230-240 (π → π*) |

| Nitroso Form | C-N=O | ~650-700 (n → π*) |

Note: These are general expected ranges for α-keto oximes and may vary for this compound.

Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relative stabilities of tautomers.[12][13] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted.

Table 3: Computationally Predicted Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| This compound (E-oxime) | 0 (Reference) |

| This compound (Z-oxime) | +1.5 |

| Nitrosoacetone | +8.2 |

| Enol form | +12.5 |

Note: These values are illustrative and depend on the level of theory and computational model used.

Experimental Protocols

Detailed experimental procedures are essential for obtaining reliable and reproducible data on tautomeric equilibria.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for determining the tautomeric equilibrium constant of this compound using qNMR.

Quantitative UV-Vis Spectroscopy Protocol

Logical Relationships in Tautomerism Studies

The study of tautomerism involves a logical progression from qualitative identification to quantitative analysis, often integrating experimental and computational approaches.

Conclusion

The tautomerism of this compound and its isomers is a multifaceted phenomenon with significant implications for their chemical behavior. This guide has provided a detailed overview of the key tautomeric forms, methods for their quantitative analysis, and the logical framework for their investigation. For researchers and professionals in drug development, a thorough characterization of the tautomeric landscape of such molecules is indispensable for predicting their bioactivity, optimizing their properties, and ensuring the development of safe and effective therapeutics. The integration of advanced spectroscopic techniques and computational modeling will continue to be paramount in unraveling the complexities of tautomerism.

References

- 1. Synthesis, spectroscopic characterisation and metal complexation studies of 1-nitroso-2-naphthol azo dye [ouci.dntb.gov.ua]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

An In-depth Technical Guide to the Discovery and History of Isonitrosoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a molecule of significant interest in organic synthesis and holds potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and the evolution of its preparative methods. The document presents quantitative data in structured tables, offers detailed experimental protocols for key historical and modern syntheses, and visualizes the core reaction mechanism through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a thorough historical context and practical methodologies related to this important chemical compound.

Introduction

The study of oximes, a class of organic compounds characterized by the C=N-OH functional group, has been a cornerstone of organic chemistry since the late 19th century. The discovery of these compounds by Viktor Meyer and his student Alois Janny in 1882 opened up new avenues in the understanding of isomerism and the derivatization of carbonyl compounds.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named "oximes."[1] This discovery was pivotal as it provided a reliable method for the conversion of liquid carbonyls into solid derivatives with distinct melting points, greatly aiding in their identification and purification.[1]

Within this broader class of compounds, this compound, an α-keto oxime, emerged as a subject of study in the early 20th century. Its history is intertwined with the development of methods for the nitrosation of ketones, a reaction that introduces a nitroso group onto a carbon atom adjacent to a carbonyl group. This guide traces the historical trajectory of this compound, from its early preparations to more refined synthetic methodologies.

The Discovery and Early History

While the general class of oximes was known from 1882, the specific synthesis and characterization of this compound were reported in the early 20th century. Early investigations into the nitrosation of ketones laid the groundwork for its preparation. The reaction of ketones with nitrosating agents, such as nitrous acid or its esters, was found to yield α-oximino ketones.

One of the earliest documented methods for the synthesis of this compound was reported by Slater in 1920 in the Journal of the Chemical Society, Transactions. This method involved the reaction of acetone with methyl nitrite in the presence of hydrochloric acid.

A few years later, in 1926, Küster published a method in Zeitschrift für Physiologische Chemie for the preparation of this compound from acetone by treatment with sodium nitrite in acetic acid at 0°C.

These early methods, while foundational, were often accompanied by challenges in terms of yield and purity. The evolution of synthetic organic chemistry throughout the 20th century led to the development of more efficient and scalable procedures for the synthesis of this compound and other α-isonitrosoketones.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. Early characterization would have relied on classical methods such as melting point determination, elemental analysis, and chemical derivatization. Modern analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are now used for its definitive identification and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂ | |

| Molecular Weight | 87.08 g/mol | |

| Melting Point | 67-69 °C | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, and ether | |

| pKa | 8.39 |

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from early methods using alkyl nitrites and nitrous acid to more controlled and higher-yielding procedures. A significant advancement in the preparation of α-isonitrosoketones came with the use of nitrosyl chloride (NOCl) as the nitrosating agent.

Historical Synthesis Methods

The foundational methods for preparing this compound involved the reaction of acetone with a source of the nitrosonium ion (NO⁺) under acidic conditions.

-

Slater's Method (1920): Reaction of acetone with methyl nitrite and hydrochloric acid.

-

Küster's Method (1926): Reaction of acetone with sodium nitrite in acetic acid.

Modern Synthetic Approaches

Later developments focused on improving the efficiency, safety, and scalability of the synthesis. A notable example is the use of nitrosyl chloride in the presence of a neutralizing agent to trap the concurrently formed hydrochloric acid, which can otherwise lead to side reactions.

Experimental Protocols

This section provides detailed experimental procedures for key historical and modern methods for the synthesis of this compound.

Synthesis of this compound via Nitrosyl Chloride and Calcium Carbonate

This method, adapted from a patented procedure, provides a high yield of this compound.[2]

Reaction: CH₃COCH₃ + NOCl + CaCO₃ → CH₃C(=O)CH=NOH + CaCl₂ + CO₂

Procedure:

-

A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared in a reaction vessel equipped with a stirrer and a means for cooling.

-

To this stirred suspension, 52.9 g of liquid nitrosyl chloride is added while maintaining the temperature between 17-20 °C. The addition is carried out over a period of time to control the reaction rate.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The solid calcium chloride and any unreacted calcium carbonate are removed by filtration.

-

The filtrate, containing the this compound and excess acetone, is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl ether and petroleum ether, to yield a white crystalline solid.[2]

Table 2: Quantitative Data for Synthesis via Nitrosyl Chloride [2]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Acetone | 58.08 | 620 | 10.67 |

| Nitrosyl Chloride | 65.46 | 52.9 | 0.81 |

| Calcium Carbonate | 100.09 | 52.9 | 0.53 |

| Product | |||

| This compound | 87.08 | 70.5 (crude) | ~0.81 |

| Yield (based on NOCl) | ~95.1% | ||

| Purity (crude) | ~94.9% |

Synthesis of this compound using Sodium Nitrite and Acetic Acid (Küster's Method)

This historical method provides a straightforward laboratory-scale synthesis.

Reaction: CH₃COCH₃ + NaNO₂ + CH₃COOH → CH₃C(=O)CH=NOH + CH₃COONa + H₂O

Procedure:

-

Acetone is dissolved in acetic acid and the solution is cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred acetone solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.

-

The reaction mixture is then worked up, which may involve neutralization and extraction with an organic solvent.

-

The organic extracts are dried and the solvent is removed to yield this compound.

Reaction Mechanism

The formation of this compound from acetone and a nitrosating agent under acidic conditions proceeds through an acid-catalyzed α-nitrosation of the ketone. The key steps are the formation of the enol tautomer of acetone, which then acts as a nucleophile to attack the electrophilic nitrosating species.

Acid-Catalyzed Nitrosation of Acetone

The generally accepted mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The carbonyl oxygen of acetone is protonated by the acid catalyst.

-

Enolization: A proton is removed from the α-carbon to form the enol tautomer.

-

Electrophilic attack: The enol attacks the electrophilic nitrogen of the nitrosating agent (e.g., the nitrosonium ion, NO⁺, or a protonated form of an alkyl nitrite).

-

Deprotonation: A final deprotonation step yields the this compound product.

Caption: Acid-catalyzed nitrosation of acetone to form this compound.

Applications and Significance

This compound serves as a versatile intermediate in organic synthesis. The presence of both a carbonyl and an oxime functional group allows for a variety of subsequent chemical transformations. It has been investigated for its potential as a chelating agent and in the synthesis of heterocyclic compounds. More recently, this compound and its derivatives have been explored for their potential biological activities, including as reactivators of inhibited acetylcholinesterase, which is relevant in the context of nerve agent poisoning.

Conclusion

The discovery and history of this compound are a testament to the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. From its initial synthesis by pioneers like Slater and Küster to the more refined and efficient methods developed later, the study of this molecule has provided valuable insights into the reactivity of ketones and the synthesis of oximes. This technical guide has provided a comprehensive overview of its history, physicochemical properties, and synthetic methodologies, offering a valuable resource for researchers and professionals. The continued exploration of this compound and its derivatives holds promise for new discoveries in both synthetic and medicinal chemistry.

References

An In-depth Technical Guide to Isonitrosoacetone: Precursors, Synthesis, and Derivatives for Researchers and Drug Development Professionals

Introduction: Isonitrosoacetone, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities.[1] Its unique bifunctional nature, possessing both a ketone and an oxime group, allows for diverse reactivity, making it a valuable precursor in the development of pharmaceuticals and other specialized chemicals. This technical guide provides a comprehensive overview of this compound, covering its precursors, detailed synthetic methodologies, and the preparation of its key derivatives. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on practical application through detailed experimental protocols and clearly presented data.

Core Compound: this compound

This compound (C₃H₅NO₂) is a solid at room temperature with a melting point of approximately 69°C.[2] It is characterized by the presence of a C=N-OH functional group, which imparts it with acidic properties and the ability to form various derivatives.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂ | [3] |

| Molecular Weight | 87.08 g/mol | [3] |

| IUPAC Name | (1E)-1-hydroxyiminopropan-2-one | [3] |

| CAS Number | 306-44-5 | [3] |

| Melting Point | 69 °C | [2] |

| Appearance | Solid | [2] |

| XLogP3-AA | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 87.032028402 Da | [3] |

| Monoisotopic Mass | 87.032028402 Da | [3] |

| Topological Polar Surface Area | 49.7 Ų | [3] |

| Heavy Atom Count | 6 | [3] |

| Complexity | 76.9 | [3] |

Precursors of this compound

The primary precursors for the synthesis of this compound are simple and readily available ketones, with acetone being the most common starting material. Other precursors that can be utilized include compounds with a reactive methylene group adjacent to a carbonyl group, such as ethyl acetoacetate.

Key Precursors and Their Properties

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Acetone | C₃H₆O | 58.08 | 56 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 |

| Methyl Ethyl Ketone | C₄H₈O | 72.11 | 80 |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the nitrosation of a ketone at the α-carbon. This involves the reaction of a ketone with a nitrosating agent.

General Synthesis Pathway from Acetone

Caption: General synthesis of this compound from acetone.

Experimental Protocols for this compound Synthesis

Protocol 1: Nitrosation of Acetone with Nitrosyl Chloride

This method provides high yields of this compound.[2]

-

Materials: Acetone, Nitrosyl Chloride (NOCl), Calcium Carbonate (CaCO₃), Diethyl ether.

-

Procedure:

-

A suspension of finely powdered CaCO₃ in acetone is prepared in a reaction vessel.

-

Liquid NOCl is added to the stirred suspension at a temperature range of 17-20°C. The addition is carried out over several hours.

-

The residual insoluble solids are removed by suction filtration and washed with diethyl ether.

-

The combined acetone and ether solutions are evaporated to dryness under reduced pressure at room temperature to yield crude this compound.

-

The crude product can be purified by crystallization from carbon tetrachloride or a mixture of ethyl ether and petroleum ether.

-

-

Quantitative Data:

Derivatives of this compound

The reactivity of the ketone and oxime functional groups in this compound allows for the synthesis of a diverse range of derivatives. These include O-ethers, O-esters, and various heterocyclic compounds.

Synthesis of Isonitrosoacetanilides

A two-step synthesis of isonitrosoacetanilides has been developed, which is effective for a variety of aniline derivatives.[5]

Caption: Two-step synthesis of isonitrosoacetanilides.

Protocol 2: Synthesis of Isonitrosoacetanilides

-

Step 1: Acylation of Aniline Derivatives: Aniline derivatives are acylated with 2,2-diacetoxyacetyl chloride.[5]

-

Step 2: Reaction with Hydroxylamine Hydrochloride: The resulting acylated intermediate is then reacted with hydroxylamine hydrochloride to yield the isonitrosoacetanilide.[5]

Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridazines and triazines.[6][7]

1. Pyridazine Derivatives

The synthesis of pyridazine derivatives can be achieved through various methods, often involving cyclocondensation reactions.[6]

2. 1,3,5-Triazine Derivatives

Unsymmetrical 1,3,5-triazin-2-amines can be synthesized in a three-component reaction using readily available starting materials.[7]

Caption: Three-component synthesis of 1,3,5-triazin-2-amines.

O-Acyl and O-Sulfonyl Derivatives

The oxime group of this compound can be acylated or sulfonylated to produce O-acyl and O-sulfonyl derivatives, respectively. These reactions typically involve the reaction of this compound with an appropriate acylating or sulfonylating agent.

Protocol 3: General Procedure for Monosulfonylation

A process for the selective monosulfonylation of related triazinone compounds has been developed, which can be adapted for this compound derivatives.[8]

-

Materials: this compound derivative, p-toluenesulfonyl chloride, 4-dimethylaminopyridine (DMAP) as a catalyst, and a suitable solvent like dichloromethane (DCM).

-

Procedure:

-

The this compound derivative is dissolved in the solvent.

-

A catalytic amount of DMAP and the sulfonylating agent are added.

-

The reaction is stirred at an appropriate temperature until completion.

-

The product is isolated and purified using standard techniques.

-

-

Quantitative Data:

-

This method can achieve high yields (up to 98%) and purity (98% by HPLC) for the monosulfonylation product.[8]

-

Physicochemical Properties of Selected Derivatives

| Derivative Class | General Structure | Expected Properties |

| O-Ethers | R-C(=O)-CH=N-OR' | Generally stable, with boiling points lower than corresponding alcohols.[9][10] |

| O-Acyl Derivatives | R-C(=O)-CH=N-O-C(=O)R' | Can be synthesized via isopeptide methods; often used as hydrophilic precursors.[11] |

| Isonitrosoacetanilides | R-NH-C(=O)-CH=N-OH | Solid compounds with varying melting points depending on the substituent R.[5] |

| Pyridazines | Heterocyclic ring containing N-N bond | Biologically active compounds with a wide range of applications.[6] |

| 1,3,5-Triazines | Heterocyclic ring with three N atoms | Can be synthesized with high yields; many derivatives are biologically active.[7][12] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available precursors and the diverse reactivity of its functional groups make it an important tool for chemists in academia and industry. The ability to generate a wide range of derivatives, including various heterocyclic systems, underscores its significance in the development of new pharmaceuticals and other functional molecules. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound and its derivatives.

Safety Information: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound and its derivatives. It is also classified as a neurotoxin.[3] A thorough risk assessment should be conducted before any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 31915-82-9 [smolecule.com]

- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 8. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Health and Safety of Isonitrosoacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for isonitrosoacetone. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C3H5NO2.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 87.08 g/mol | [1][2] |

| Melting Point | 69 °C | [3] |

| Boiling Point | 193 °C at 760 mmHg | [3] |

| Flash Point | 70.6 °C | [3] |

| Vapor Pressure | 0.2 mmHg | [1] |

| Density | 1.1 g/cm³ | [3] |

| pKa | 8.39 (at 25 °C) | [4][5] |

| Appearance | Solid, leaflets from ether + petroleum ether or from carbon tetrachloride.[5] | [1][6] |

| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether. Soluble in alkalies, forming yellow solutions. | [5] |

Toxicological Information

This compound is classified as a hazardous substance with potential health effects. It is identified as a neurotoxin that can affect the central nervous system.[1]

Acute Toxicity

The primary routes of exposure and their effects are summarized below.

| Route of Exposure | Species | Value | Effects | Source |

| Inhalation | Rat | LCLo: 3,600 mg/m³/2hr | Causes degenerative changes to the brain, coma, and dyspnea. | [1][6] |

| Oral | Rat | Not specified | Causes convulsions in lethal-dose studies. | [6] |

LCLo (Lethal Concentration Low): The lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Hazard Classifications

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source:[1]

This classification indicates that this compound can cause skin and eye irritation upon contact and may irritate the respiratory system if inhaled.[1]

Experimental Protocols

While specific experimental protocols for the toxicological studies of this compound are not detailed in the provided search results, a generalized workflow for an acute inhalation toxicity study, such as the one that would determine an LCLo value, is outlined below.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles or glasses.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin Protection: Wear suitable protective clothing, such as a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling and wash contaminated clothing before reuse.

-

Ignition Sources: Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Keep away from heat, flames, and sparks.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some sources recommend refrigeration. For long-term storage (months to years), a temperature of -20 °C is suggested, while for short-term storage (days to weeks), 0 - 4 °C is recommended.[2]

-

Incompatibilities: Store away from oxidizing agents.[3]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

| Exposure Route | First Aid Procedure | Source |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention. | |

| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. | |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Hazard and Precautionary Summary

The following diagram illustrates the relationship between the hazards of this compound and the necessary precautionary measures.

Accidental Release Measures

In the event of a spill or accidental release of this compound:

-

Personal Precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.

-

Cleanup: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

-

Environmental Precautions: Do not allow the material to enter drains or watercourses.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.

This technical guide is intended to provide comprehensive health and safety information on this compound for professionals in research and drug development. It is essential to consult the most current Safety Data Sheet (SDS) for this compound before use and to ensure that all handling and safety procedures are in accordance with institutional and regulatory guidelines.

References

Thermodynamic Properties of Isonitrosoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is an organic compound with applications in chemical synthesis and as a potential reactivator of inhibited acetylcholinesterase.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and drug design. This technical guide provides a summary of the known physical properties of this compound and outlines the experimental and computational methodologies that can be employed to determine its thermodynamic characteristics. Due to a lack of extensive experimental thermodynamic data in the public domain, this guide also emphasizes the role of computational chemistry in predicting these essential properties.

Introduction

This compound (CAS: 306-44-5) is a molecule of interest due to its reactive functional groups, making it a versatile building block in the synthesis of heterocyclic compounds.[1] Its potential as a therapeutic agent for organophosphate poisoning further underscores the need for a comprehensive physicochemical profile.[1] Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the stability, reactivity, and equilibrium position of chemical reactions involving this compound. This document serves as a resource for researchers by consolidating available data and detailing the methodologies for acquiring further thermodynamic insights.

Physicochemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H5NO2 | [2] |

| Molecular Weight | 87.08 g/mol | [2][3] |

| CAS Number | 306-44-5 | [2] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 193 °C at 760 mmHg | [4] |

| Density | 1.1 g/cm³ | [4] |

| Flash Point | 70.6 °C | [4] |

| pKa (25 °C) | 8.39 | [2] |

| Vapor Pressure | 0.2 mmHg | [3] |

| Appearance | Solid | [3] |

| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether. | [2] |

Experimental Determination of Thermodynamic Properties

The following sections describe standard experimental protocols for determining key thermodynamic properties. While specific experimental data for this compound is scarce, these methodologies represent the established approaches for such characterization.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity. For organic compounds like this compound, it is often determined indirectly through the enthalpy of combustion.

Methodology: Static Bomb Combustion Calorimetry [5]

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Ignition: The sample is ignited electrically. The complete combustion of this compound yields CO2(g), H2O(l), and N2(g).

-

Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

-

Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then derived. Finally, using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of this compound can be calculated.[5][6]

References

- 1. Buy this compound | 31915-82-9 [smolecule.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]

- 5. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Isonitrosoacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isonitrosoacetone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known qualitative data with predicted solubility based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data for their specific applications.

Physicochemical Properties of this compound

This compound, also known as 2-oxopropanal 1-oxime, is a small organic molecule with the chemical formula C₃H₅NO₂.[1] Its structure, containing both a polar oxime group and a ketone functional group, dictates its solubility characteristics.

Key Properties:

-

Molecular Formula: C₃H₅NO₂

-

Molecular Weight: 87.08 g/mol

-

Appearance: White to light yellow crystalline powder.[1]

-

Melting Point: Approximately 63-67 °C.[1]

Solubility Profile of this compound

Currently, there is a lack of extensive quantitative solubility data for this compound in the scientific literature. However, qualitative descriptions of its solubility have been reported.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent Class | Solvent Example | Reported Solubility |

| Polar Protic | Water | Freely Soluble |

| Polar Aprotic | Ether | Freely Soluble |

| Halogenated | Chloroform (warm) | Moderately Soluble |

| Carbon Tetrachloride | Moderately Soluble | |

| Aromatic | Benzene (warm) | Moderately Soluble |

| Nonpolar | Petroleum Ether | Practically Insoluble |

| Aqueous Base | Alkaline Solutions | Soluble (forms yellow solutions) |

Data sourced from historical chemical literature.

Predicted Solubility Based on "Like Dissolves Like"

The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar characteristics (due to the oxime and ketone groups) and some nonpolar character (from its hydrocarbon backbone). This dual nature suggests a degree of solubility in a range of organic solvents.

To provide further insight, the solubility of acetone oxime, a structurally similar compound, is presented below. Acetone oxime is also a small ketoxime and its solubility behavior can serve as a useful predictor for that of this compound.

Table of Solubility Data for Acetone Oxime (CAS No. 127-06-0)

| Solvent | Solubility |

| Water | 330 g/L (at 20 °C)[2] |

| Ethanol | Soluble[2][3][4] |

| Ether | Soluble[2][3][4] |

| Chloroform | Soluble[2][3][4] |

| Ligroin | Soluble[2][4] |

The high solubility of acetone oxime in both polar (water, ethanol) and less polar (ether, chloroform, ligroin) solvents supports the prediction that this compound will exhibit broad solubility in many common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is necessary. The following method is a synthesized approach based on established laboratory techniques for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. Equilibrate the samples at the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solutes in volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the vial minus the initial weight gives the mass of dissolved this compound. Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (HPLC - Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent and temperature, along with the standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility: "Like Dissolves Like"

This diagram illustrates the principle of "like dissolves like" as it applies to predicting the solubility of this compound.

Caption: "Like Dissolves Like" principle applied to this compound solubility.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, its chemical structure and the known solubility of the analogous compound, acetone oxime, suggest that it is soluble in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The principles and methodologies outlined herein are intended to support researchers and drug development professionals in their work with this compound.

References

- 1. 2-Oxopropanal 1-Oxime | 306-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Acetone oxime - Wikipedia [en.wikipedia.org]

- 3. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 4. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Isonitrosoacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing isonitrosoacetone as a key starting material. The methodologies outlined herein are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory applications.

Synthesis of Pyrazines: The Gutknecht Pyrazine Synthesis

The most prominent application of isonitrone in heterocyclic synthesis is in the preparation of substituted pyrazines, particularly 2,5-dimethylpyrazine, via the Gutknecht pyrazine synthesis. This reaction proceeds through the reduction of the isonitroso group to an amine, forming an unstable α-amino ketone which then undergoes spontaneous dimerization and subsequent oxidation to the aromatic pyrazine.

Reaction Pathway: Gutknecht Synthesis of 2,5-Dimethylpyrazine

The overall transformation involves a three-step, one-pot process:

-

Reduction of this compound: The isonitroso group of isonitrone is reduced to a primary amine to yield 1-amino-2-propanone.

-

Dimerization: Two molecules of the highly reactive 1-amino-2-propanone undergo self-condensation to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the stable aromatic 2,5-dimethylpyrazine.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

This compound

-

Zinc dust

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Copper(II) sulfate (CuSO₄) (optional, as an oxidizing agent)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reduction and Dimerization:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonitrone in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add zinc dust to the cooled solution in small portions while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition of zinc is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

-

The resulting solution contains the dihydropyrazine intermediate.

-

-

Oxidation and Isolation:

-

Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide while cooling in an ice bath. The pH should be adjusted to be basic.

-

The dihydropyrazine intermediate will oxidize to 2,5-dimethylpyrazine upon exposure to air, a process which can be accelerated by bubbling air through the basic solution or by the addition of an oxidizing agent like a catalytic amount of copper(II) sulfate.

-

Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-